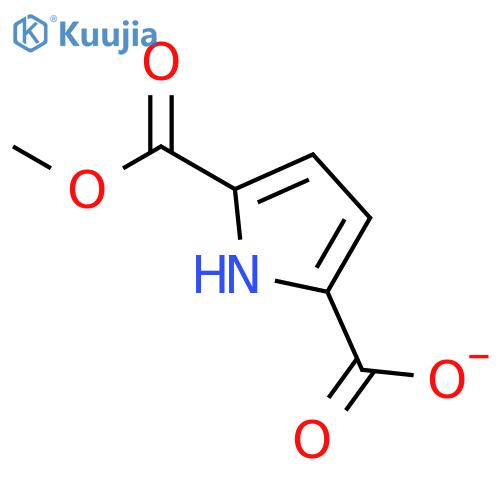Cas no 1199-64-0 (5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid)

1199-64-0 structure
商品名:5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid
5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole-2,5-dicarboxylic acid, 2-methyl ester
- pyrrole-2,5-dicarboxylic acid monomethyl ester
- 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid
- 5-methoxycarbonyl-1H-pyrrole-2-carboxylic acid
- AKOS022637815
- 5-(methoxycarbonyl)-1H-pyrrole-2-carboxylicacid
- CS-0106500
- Z1255380295
- BAA19964
- EN300-220322
- SCHEMBL1422945
- RSCFOPAKJCCZNX-UHFFFAOYSA-N
- 1H-Pyrrole-2,5-dicarboxylic acid, monomethyl ester
- 1199-64-0
- G83865
- 5-(Methoxycarbonyl)-1H-pyrrole-2-carboxylate
-
- MDL: MFCD12402324
- インチ: InChI=1S/C7H7NO4/c1-12-7(11)5-3-2-4(8-5)6(9)10/h2-3,8H,1H3,(H,9,10)
- InChIKey: RSCFOPAKJCCZNX-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC=C(N1)C(=O)O
計算された属性
- せいみつぶんしりょう: 169.03750770g/mol
- どういたいしつりょう: 169.03750770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 79.4Ų
5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-220322-0.5g |
5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid |
1199-64-0 | 95% | 0.5g |
$824.0 | 2023-09-16 | |
| Enamine | EN300-220322-10.0g |
5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid |
1199-64-0 | 95% | 10.0g |
$4545.0 | 2023-07-08 | |
| eNovation Chemicals LLC | Y1217274-25g |
1H-Pyrrole-2,5-dicarboxylic acid, 2-methyl ester |
1199-64-0 | 95% | 25g |
$1685 | 2024-07-28 | |
| Enamine | EN300-220322-10g |
5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid |
1199-64-0 | 95% | 10g |
$4545.0 | 2023-09-16 | |
| eNovation Chemicals LLC | Y1217274-5g |
1H-Pyrrole-2,5-dicarboxylic acid, 2-methyl ester |
1199-64-0 | 95% | 5g |
$985 | 2025-02-26 | |
| 1PlusChem | 1P01ALUQ-250mg |
1H-PYRROLE-2,5-DICARBOXYLIC ACID, MONOMETHYL ESTER |
1199-64-0 | 97% | 250mg |
$484.00 | 2025-03-19 | |
| 1PlusChem | 1P01ALUQ-5g |
1H-Pyrrole-2,5-dicarboxylic acid, monomethyl ester |
1199-64-0 | 95% | 5g |
$3851.00 | 2023-12-26 | |
| 1PlusChem | 1P01ALUQ-10g |
1H-Pyrrole-2,5-dicarboxylic acid, monomethyl ester |
1199-64-0 | 95% | 10g |
$5680.00 | 2023-12-26 | |
| 1PlusChem | 1P01ALUQ-500mg |
1H-PYRROLE-2,5-DICARBOXYLIC ACID, MONOMETHYL ESTER |
1199-64-0 | 97% | 500mg |
$726.00 | 2025-03-19 | |
| A2B Chem LLC | AV73698-5g |
1H-Pyrrole-2,5-dicarboxylic acid, monomethyl ester |
1199-64-0 | 95% | 5g |
$3262.00 | 2024-04-20 |
5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid 関連文献
-
Yimin Sun,Cheng Zhong,Rui Gong,Enqin Fu Org. Biomol. Chem. 2008 6 3044
1199-64-0 (5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid) 関連製品
- 39977-44-1(methyl 6-(hydroxymethyl)pyridine-2-carboxylate)
- 2199-43-1(Ethyl 1H-pyrrole-2-carboxylate)
- 5453-67-8(2,6-dimethyl pyridine-2,6-dicarboxylate)
- 1193-62-0(Methyl 1H-pyrrole-2-carboxylate)
- 1194-97-4(5-Methyl-2-(methoxycarbonyl)pyrrole)
- 21855-16-3(6-(ethoxycarbonyl)pyridine-2-carboxylic acid)
- 13602-11-4(Methyl 6-methylpyridine-2-carboxylate)
- 2459-07-6(methyl pyridine-2-carboxylate)
- 2524-52-9(Ethyl picolinate)
- 7170-36-7(6-(methoxycarbonyl)pyridine-2-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1199-64-0)5-(methoxycarbonyl)-1H-pyrrole-2-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):890.0